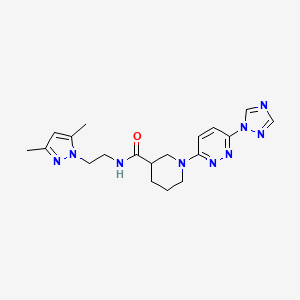![molecular formula C14H7F4N3O2 B2602284 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 310451-82-2](/img/structure/B2602284.png)
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical with the CAS Number 310451-82-2 . Its molecular formula is C14H7F4N3O2 and it has a molecular weight of 325.22 .
Synthesis Analysis
The synthesis of this compound involves the reaction of C16H11F4N3O2 with sodium hydroxide in ethanol and water at 65°C for 4 hours . This is followed by a reaction with hydrogen chloride at 20°C, with the pH adjusted to 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H7F4N3O2/c15-8-3-1-7 (2-4-8)9-5-11 (14 (16,17)18)21-12 (19-9)6-10 (20-21)13 (22)23/h1-6H, (H,22,23) . This indicates the presence of fluorophenyl and trifluoromethyl groups attached to a pyrazolopyrimidine core, with a carboxylic acid group also present.Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.22 . The melting point and other physical properties are not well-documented in the literature.Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs . They have varied and significant biological activities, and accordingly, considerable methods have been devised to prepare these compounds . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The current review highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Bioapplication to Probing Lipid Droplets
A new fluorescent core skeleton containing pyrazolo[1,5-a]pyridine-fused pyrimidine, called fluoremidine (FD), was discovered . FD analogues were prepared via a one-pot silver-catalyzed cascade cyclization . An N,N-dimethylamino group at the R1- and R2-positions plays important roles in controlling fluorescence brightness and emission wavelength . FD shows excellent solvatochromism with turn-on fluorescence in the lipophilic environment, which was utilized to design a fluorescent probe, FD13, for visualizing lipid droplets in living cells .
Antimicrobial and Anticancer Applications
Pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial and anticancer agents . They have been found to exhibit anti-proliferative, analgesic, and antioxidant properties . Additionally, they have been studied as carboxylesterase, translocator protein, and PDE10A inhibitors, and selective kinase inhibitors . The methods used to prepare these compounds vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .
Antiviral Applications
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising scaffold to develop potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . A 1,2,4-triazole group was discovered to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . This isosteric replacement improves potency and metabolic stability at a cost of solubility .
Fluorescent Probes
A new fluorescent core skeleton containing pyrazolo[1,5-a]pyridine-fused pyrimidine, called fluoremidine (FD), was discovered . FD analogues were prepared via a one-pot silver-catalyzed cascade cyclization . An N,N-dimethylamino group at the R1- and R2-positions plays important roles in controlling fluorescence brightness and emission wavelength . This discovery has potential applications in the development of fluorescent probes for various scientific research purposes .
Inhibitors for β-Coronavirus Replication
The pyrazolo[1,5-a]pyrimidine scaffold is a promising scaffold to develop potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . A 1,2,4-triazole group was discovered to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . This isosteric replacement improves potency and metabolic stability at a cost of solubility . This discovery has potential applications in the development of antiviral drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSLRXYYANFMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

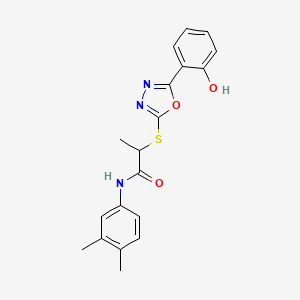
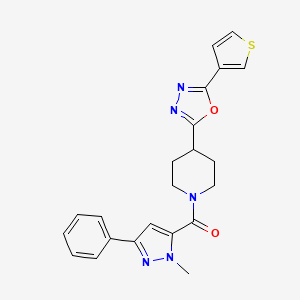
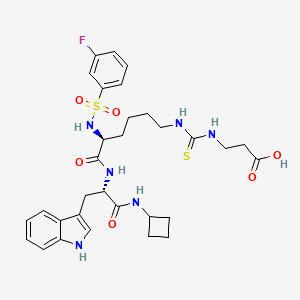
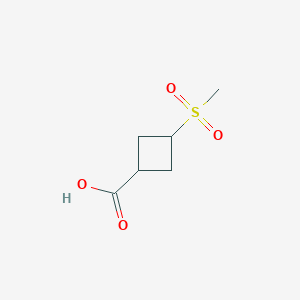
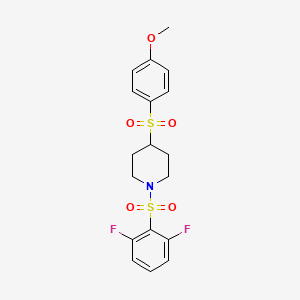
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
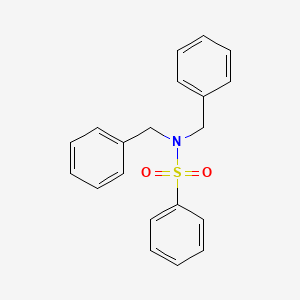
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)
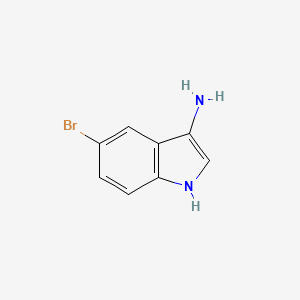
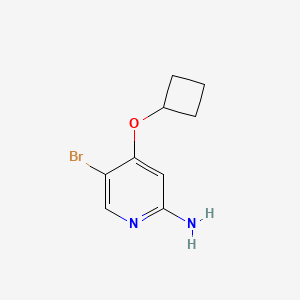
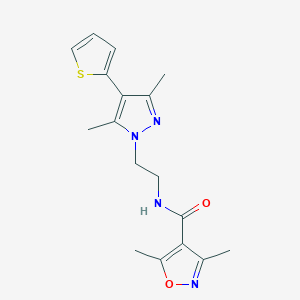
![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)
